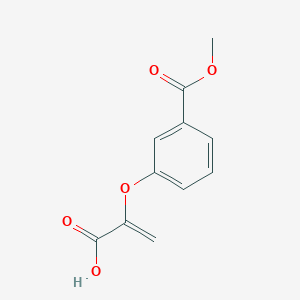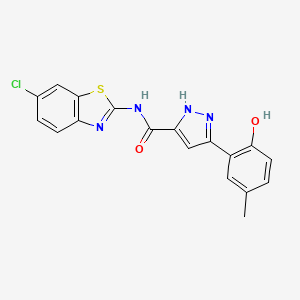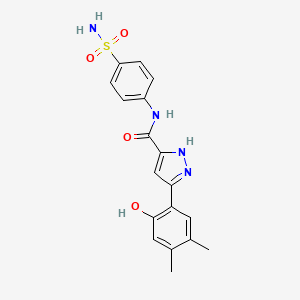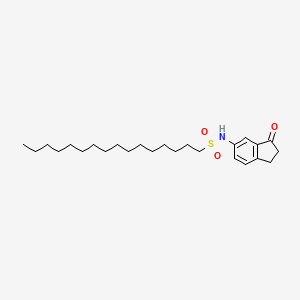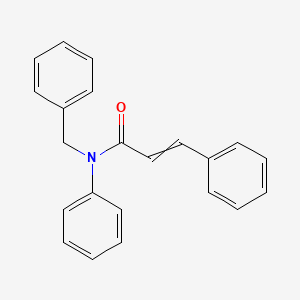
2-Propenamide, N,3-diphenyl-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- is a chemical compound with the molecular formula C22H19NO It is known for its unique structure, which includes a propenamide backbone with diphenyl and phenylmethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- typically involves the reaction of appropriate amines with acrylamide derivatives. One common method is the reaction of N-benzyl-N-phenylamine with 2-bromo-3-phenylpropionamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, organic solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides or other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, its unique structure allows it to interact with various biological pathways, potentially affecting cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenamide, N,N-dimethyl-: A simpler derivative with two methyl groups instead of diphenyl and phenylmethyl substituents.
2-Propynamide, N-methyl-N,3-diphenyl-: A related compound with a propynamide backbone and similar substituents.
Uniqueness
2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
100978-95-8 |
|---|---|
Fórmula molecular |
C22H19NO |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-benzyl-N,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C22H19NO/c24-22(17-16-19-10-4-1-5-11-19)23(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2 |
Clave InChI |
CNSUWVXICRPAOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


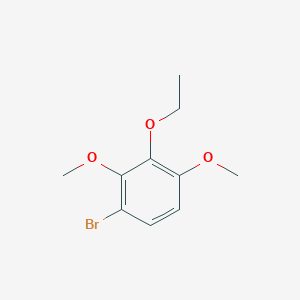
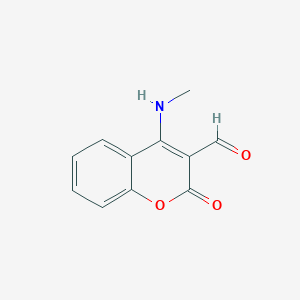
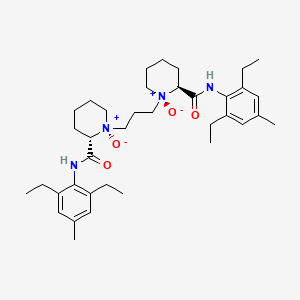

![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
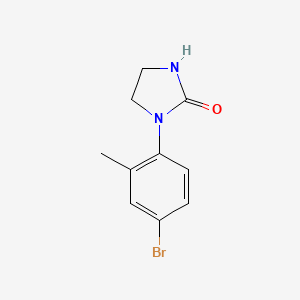
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
